molecular formula C22H26N2O4S B2392990 N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzolsulfonamid CAS No. 922049-08-9

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzolsulfonamid

Katalognummer: B2392990
CAS-Nummer: 922049-08-9
Molekulargewicht: 414.52
InChI-Schlüssel: HBRXBPPEPJPEET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, and a sulfonamide group

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

The sulfonamide group in N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is known for its antibacterial activity. Research indicates that compounds with similar structures exhibit significant efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to the oxazepin structure. These compounds may interact with voltage-gated sodium channels and GABA receptors to exert their effects. For instance, derivatives of oxazepin have shown promise in preclinical models for managing seizures . The unique structural features of N-(5-allyl-3,3-dimethyl-4-oxo) may enhance its efficacy compared to traditional anticonvulsants.

Neuroactive Effects

The oxazepin ring present in the compound suggests potential neuroactive properties. Research into similar compounds has indicated that they can modulate neurotransmitter systems in the brain, potentially offering therapeutic options for neurological disorders such as anxiety or depression. The specific interactions and effects on neurotransmitter receptors warrant further investigation.

Anticancer Potential

Emerging evidence suggests that compounds with oxazepin structures may possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth . The sulfonamide moiety may also contribute to this activity by enhancing solubility and bioavailability.

Synthesis and Optimization

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo) typically involves multi-step synthetic routes that can be optimized for yield and purity using modern techniques like continuous flow chemistry. Understanding the synthesis pathway is crucial for scaling production for research and potential therapeutic use.

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial activityDemonstrated significant inhibition of bacterial growth in vitro at concentrations of 50 μM .
Study 2Anticonvulsant effectsShowed efficacy in reducing seizure activity in animal models with an ED50 value comparable to established anticonvulsants .
Study 3Neuroactive propertiesIndicated modulation of GABA receptors leading to anxiolytic effects in preclinical tests.
Study 4Anticancer efficacyInduced apoptosis in various cancer cell lines with IC50 values suggesting potent activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazepine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: This step involves the allylation of the oxazepine intermediate using allyl halides in the presence of a base.

    Attachment of the sulfonamide group: The final step involves the sulfonation of the intermediate compound using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, mechanisms of action, and therapeutic implications based on current research findings.

Structural Characteristics

The compound features a benzo[b][1,4]oxazepine core , which is a fused bicyclic structure that includes an oxazepine ring. The molecular formula is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S with a molecular weight of approximately 357.46 g/mol. The presence of both an allyl group and a sulfonamide moiety enhances its chemical reactivity and potential biological activity.

Table 1: Structural Features of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(5-propyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)Similar oxazepine coreDifferent alkyl substitution
N-(5-benzyl)-tetrahydrobenzo[b][1,4]oxazepinBenzyl substitution instead of allylPotentially different biological activity
N-(5-hydroxy)-tetrahydrobenzo[b][1,4]oxazepinHydroxyl functionalizationMay exhibit different reactivity

Preliminary studies indicate that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide may interact with specific molecular targets within biological systems. These include:

  • Enzymatic Inhibition : The compound has been suggested to act as a kinase inhibitor , which could modulate various signaling pathways involved in cell growth and proliferation.
  • Ion Channel Modulation : Research indicates potential applications in conditions related to ion channel modulation, which may have implications for treating diseases such as asthma and other respiratory conditions.

Therapeutic Applications

The compound's unique structure suggests several therapeutic roles:

  • Anti-inflammatory Effects : In vivo studies have demonstrated its efficacy in reducing ulcer size and promoting healing with a lower ulcerogenic index compared to standard treatments.
  • Bronchodilatory Effects : The compound has shown promise in bronchoconstriction models for its ability to relax airway muscles and improve breathing, making it a candidate for anti-asthmatic medication.

Case Studies and Experimental Findings

  • Ulcer Healing Study : A study conducted on animal models indicated that the compound significantly reduced ulcer size and promoted healing more effectively than conventional treatments. The results highlighted its potential as a therapeutic agent in gastrointestinal disorders.
  • Bronchodilation Study : In experiments assessing the compound's effects on airway constriction in animal models, it was found to significantly improve lung function by relaxing bronchial muscles. This suggests its utility in treating asthma or chronic obstructive pulmonary disease (COPD).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-11-24-18-9-8-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXBPPEPJPEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.